Ethyl 2-[(4-methylphenyl)amino]propanoate
Description
Ethyl 2-[(4-methylphenyl)amino]propanoate is an organic compound that has garnered attention in various fields of research due to its potential biological activity and therapeutic applications. This compound is characterized by its ester functional group and an aromatic amine, making it a versatile molecule in synthetic chemistry and pharmacology.
Properties
IUPAC Name |
ethyl 2-(4-methylanilino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)10(3)13-11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJFOQZMXYHOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-methylphenyl)amino]propanoate typically involves the esterification of 2-[(4-methylphenyl)amino]propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-methylphenyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic amine can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Biological Activities
Research indicates that Ethyl 2-[(4-methylphenyl)amino]propanoate exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
- Antitumor Properties : Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines .
Applications in Research
This compound has potential applications across various scientific disciplines:
- Medicinal Chemistry : Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
- Biochemistry : Used as a biochemical probe to study enzyme interactions.
- Synthetic Chemistry : Serves as an intermediate in the synthesis of more complex organic molecules.
Case Studies and Research Findings
- Antiproliferative Activity : Studies on related compounds demonstrated significant antiproliferative effects against cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutic agents .
- Inflammation Modulation : Research has shown that derivatives of this compound can inhibit key inflammatory mediators, suggesting a potential role in treating inflammatory diseases .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with biological targets, enhancing understanding of their therapeutic potential .
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-methylphenyl)amino]propanoate involves its interaction with specific molecular targets in biological systems. The aromatic amine group can form hydrogen bonds and π-π interactions with proteins, affecting their function. The ester group can undergo hydrolysis to release the active amine, which can then interact with cellular pathways involved in inflammation and pain modulation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 2-[(4-methylphenyl)amino]propanoate is unique due to its specific ester and aromatic amine combination, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Biological Activity
Ethyl 2-[(4-methylphenyl)amino]propanoate is an organic compound characterized by its ester functional group and an aromatic amine structure. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. This article delves into the biological activity of this compound, including mechanisms of action, related studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₇NO₂
- Molecular Weight : 207.27 g/mol
- Functional Groups : Ester, Aromatic Amine
The presence of both the ester and aromatic amine groups contributes to the compound's unique reactivity and biological interactions.
The mechanism of action for this compound involves several biochemical pathways:
- Hydrolysis : The ester group can undergo hydrolysis, releasing the active amine, which may interact with various cellular pathways.
- Protein Interaction : The aromatic amine can form hydrogen bonds and π-π interactions with proteins, potentially modulating their function.
- Enzyme Modulation : The compound may act by binding to specific enzymes or receptors, influencing their activity in biological systems.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies suggest potential antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
- Antitumor Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in oncology.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally related compounds reveals unique features that may enhance its biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₂H₁₇NO₂ | Combination of ester and aromatic amine |
| Methyl 2-methyl-2-[(4-methylphenyl)methylamino]propanoate | C₁₅H₂₃NO | Additional methyl group affecting sterics |
| Methyl 2-[4-(dimethylamino)phenyl]propanoate | C₁₂H₁₉N | Presence of dimethylamine group enhances solubility |
This table illustrates how variations in structure can impact the reactivity and biological profile of similar compounds.
Case Studies and Research Findings
- Antiproliferative Activity : A study on related compounds demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutic agents .
- Inflammation Modulation : Research has shown that derivatives of this compound can inhibit key inflammatory mediators, suggesting a potential role in treating inflammatory diseases .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with biological targets, enhancing understanding of their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
